molecular formula C10H5ClFN3O3 B1397198 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine CAS No. 1202760-39-1

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine

Cat. No.: B1397198
CAS No.: 1202760-39-1
M. Wt: 269.61 g/mol
InChI Key: DOSAXYCJNFGJEZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine” is a chemical compound with the molecular formula C10H5ClFN3O3 and a molecular weight of 269.61 g/mol . It is an important intermediate in the synthesis of small molecule anticancer drugs .


Synthesis Analysis

The compound can be synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . Another method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with 3-nitrophenol in the presence of Cs2CO3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The compound can be used as a starting material for the preparation of various derivatives. For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.439 g/mL at 20 °C . Other physical and chemical properties such as boiling point, vapor pressure, and flash point are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Anticancer Drug Intermediates

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. It has been synthesized through methods including halogenation, coupling, and nucleophilic reactions, with high total yields reported. These methods are crucial for developing effective anticancer treatments (Zhang, Zhou, Gu, & Xu, 2019); (Kou & Yang, 2022); (Zhou, Wang, Xiao, Yang, & Xu, 2019).

Role in Synthesizing Antitumor Agents

The compound also plays a role in synthesizing antitumor agents, particularly in small molecular inhibitors. This includes the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).

Antiviral Research

In the antiviral domain, derivatives of this compound have been explored for their potential in anti-HIV applications. Studies have focused on the synthesis and evaluation of derivatives for their efficacy against HIV, contributing to the search for effective anti-AIDS drugs (Siddiqui, Driscoll, Marquez, Roth, Shirasaka, Mitsuya, Barchi, & Kelley, 1992).

Anti-Inflammatory and Analgesic Properties

Additionally, pyrimidine derivatives including this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. Research in this area aims at discovering new therapeutic compounds for pain relief and inflammation reduction (Muralidharan, Raja, & Deepti, 2019).

Nucleic Acid Research

The compound is also significant in nucleic acid research, particularly in probing DNA and RNA structures. 5-Fluoro pyrimidines, including derivatives of this compound, have been used to investigate nucleic acid secondary structures via spectroscopy, aiding in understanding genetic mechanisms and drug interactions (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).

Mechanism of Action

While the specific mechanism of action for “2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine” is not mentioned in the retrieved papers, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their activity and, consequently, various cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, toxic or adverse effects can be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s metabolism often involves enzymatic modifications, such as hydroxylation or conjugation, which can alter its biological activity and facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. The subcellular localization of this compound is essential for understanding its precise mode of action and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3O3/c11-10-13-5-8(12)9(14-10)18-7-3-1-2-6(4-7)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSAXYCJNFGJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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